

"Cyclosporin A-Derivative 1" chemical formula and molecular weight

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Compound of Interest

Compound Name: Cyclosporin A-Derivative 1

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Unveiling Cyclosporin A-Derivative 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclosporin A-Derivative 1**, a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant Cyclosporin A. This document details its chemical properties, synthesis, and known biological context, offering valuable insights for its potential applications in research and drug development.

Core Chemical and Physical Properties

Cyclosporin A-Derivative 1 is a crystalline intermediate formed by the ring-opening of Cyclosporin A.^[1] This structural modification, specifically the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues, results in a linear peptide.^[1] The derivatization process also involves the acylation of the butenyl-methyl-threonine side chain.^[1]

Property	Value	Reference
Chemical Formula	C ₆₅ H ₁₁₈ BF ₄ N ₁₁ O ₁₄	[2]
Molecular Weight	1364.50 g/mol	[2]
CAS Number	1487360-85-9	[1]
Description	Crystalline intermediate	[1]
Key Structural Feature	Linear undecapeptide	[1]
Derivation	Ring-opening of Cyclosporin A	[1]

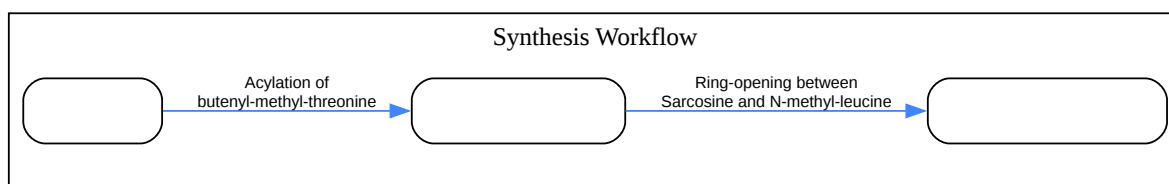
Synthesis Overview

The synthesis of **Cyclosporin A-Derivative 1** is detailed in patent WO 2013167703 A1.[1][3]

The process involves two key steps:

- Acylation: The butenyl-methyl-threonine side chain of Cyclosporin A is first acylated.[1]
- Ring-Opening Reaction: The cyclic structure of the acylated Cyclosporin A is then opened between the sarcosine and N-methyl-leucine residues to yield the linear peptide derivative. [1]

A general workflow for the synthesis is depicted below.



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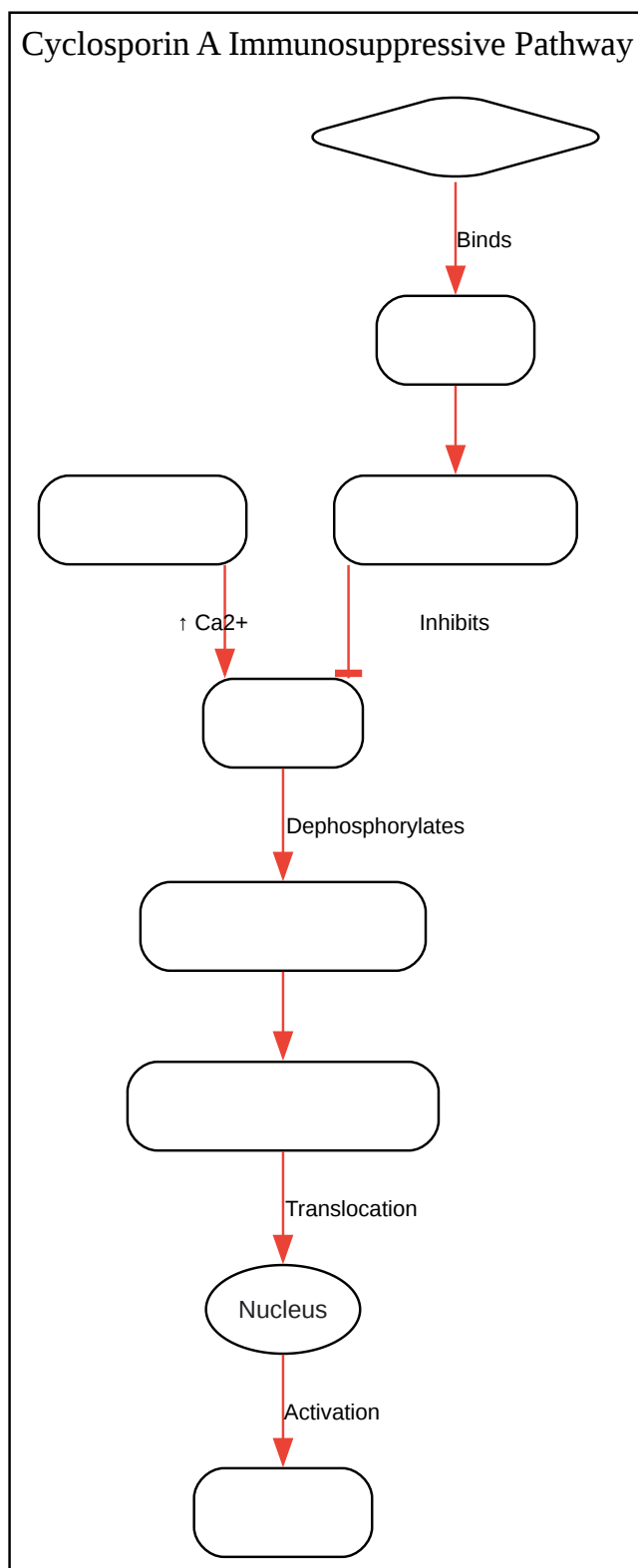
A simplified workflow for the synthesis of **Cyclosporin A-Derivative 1**.

Biological Context and Mechanism of Action

While Cyclosporin A is a potent immunosuppressant, **Cyclosporin A-Derivative 1** is characterized as non-immunosuppressive.[1] The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][5][6] This inhibition occurs when Cyclosporin A forms a complex with the intracellular protein cyclophilin.[5]

The linear structure of **Cyclosporin A-Derivative 1** likely alters its ability to form the critical ternary complex with cyclophilin and calcineurin, thereby ablating its immunosuppressive effects. The mechanism of action for this derivative, and other linear cyclosporin peptides, is an area of ongoing research and may reveal novel biological activities distinct from the parent compound.[6]

The established signaling pathway for the immunosuppressive action of Cyclosporin A is illustrated below. It is important to note that **Cyclosporin A-Derivative 1** does not effectively engage this pathway.



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The calcineurin-NFAT signaling pathway inhibited by Cyclosporin A.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Cyclosporin A-Derivative 1** are proprietary and contained within patent WO 2013167703 A1. Researchers interested in replicating this synthesis should refer directly to this patent for specific reagents, reaction conditions, and purification methods.

General laboratory procedures for handling and solubilizing peptides of this nature are as follows:

- **Solubility:** Due to its hydrophobic nature, **Cyclosporin A-Derivative 1** may require dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.[\[1\]](#)
- **Storage:** For long-term stability, the compound should be stored at low temperatures, typically -20°C or below, and protected from moisture.

Potential Research Applications

The non-immunosuppressive nature of **Cyclosporin A-Derivative 1**, combined with its structural relationship to a well-characterized parent molecule, makes it a valuable tool for various research applications:

- **Control Compound:** It can serve as a negative control in studies investigating the immunosuppressive effects of Cyclosporin A, helping to delineate calcineurin-dependent and -independent activities.
- **Drug Discovery Scaffold:** The linear peptide backbone could be a starting point for the development of new therapeutic agents with novel biological activities. The modifications on the side chains could be further explored to create a library of compounds for screening.
- **Investigating Cyclophilin Binding:** This derivative can be used to study the binding interactions with cyclophilins without the confounding factor of calcineurin inhibition, potentially uncovering other cellular roles of cyclophilins.

Conclusion

Cyclosporin A-Derivative 1 represents an interesting modification of a clinically significant natural product. Its well-defined chemical properties and synthetic origin, coupled with its non-immunosuppressive profile, position it as a useful tool for researchers in immunology, pharmacology, and drug discovery. Further investigation into the specific biological activities of this linear peptide is warranted to fully understand its potential beyond its role as a synthetic intermediate.

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